Oxane-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxane-3-thiol, also known as tetrahydro-2H-pyran-3-yl hydrosulfide, is a chemical compound with the CAS Number: 35890-62-1 . It has a molecular weight of 118.2 .
Molecular Structure Analysis
The IUPAC name for this compound is tetrahydro-2H-pyran-3-yl hydrosulfide . The InChI code for this compound is 1S/C5H10OS/c7-5-2-1-3-6-4-5/h5,7H,1-4H2 .Chemical Reactions Analysis
Thiol compounds like this compound can participate in a variety of chemical reactions. For instance, they can undergo thiol-ene reactions, which are a class of robust conjugation reactions between thiols and thiol-conjugate adducts to form carbon sulfur bonds .Scientific Research Applications
Oxidation and Radiation Studies
Thiol compounds, including those similar to Oxane-3-thiol, have been extensively studied for their oxidation reactions under various conditions, including exposure to ionizing radiations such as x-rays, beta rays, and gamma rays. Research has shown that thiol compounds are readily oxidized by these radiations, with the oxidation level being significantly influenced by the presence of oxygen and the pH value of the solution. These findings are critical for understanding the chemical behavior of thiols under radiation, with implications for radiation chemistry and potential applications in radiotherapy and radioprotection (Barron & Flood, 1950).
Environmental Chemistry and Soil Science
Thiol compounds have also been identified in environmental samples, such as aquatic and soil humic substances, through sulfur K-edge x-ray absorption near-edge structure spectroscopy (XANES). These studies reveal the presence of various sulfur oxidation states in natural samples, offering insights into the environmental chemistry of sulfur and its role in the biogeochemical cycles of ecosystems (Xia et al., 1998).
Drug Discovery and Synthesis
In the realm of drug discovery, thia/oxa-azaspiro[3.4]octanes, which share structural motifs with this compound, have been synthesized for their potential as multifunctional modules. These compounds are designed to enhance structural diversity and functionality in drug molecules, highlighting the importance of thiol-containing compounds in the development of new pharmaceuticals (Li, Rogers-Evans, & Carreira, 2013).
Catalysis and Metal-Organic Chemistry
Research into thiolate-ligated nonheme oxoiron(IV) complexes relevant to cytochrome P450 enzymes underscores the importance of thiol compounds in catalysis and enzyme mimicry. These studies contribute to our understanding of the mechanisms underlying oxygen activation and substrate oxidation in biological systems, with broader implications for the design of biomimetic catalysts (Bukowski et al., 2005).
Materials Science and Nanotechnology
Thiol compounds have been used in the synthesis of metal nanoclusters, demonstrating the versatility of thiols in materials science. For instance, the use of thiols, along with phosphines and oxometalates, in the design of silver nanoclusters showcases the role of thiol compounds in the formation of atomically precise materials with potential applications in catalysis, sensing, and nanoelectronics (Duan et al., 2019).
Future Directions
Thiol-based compounds like Oxane-3-thiol have potential for future research and applications. For instance, thiol and thioether-based metal–organic frameworks (MOFs) offer great potential for multifaceted applications, ranging from catalysis, sensing, and conductivity, to adsorption . Furthermore, the thiol-ene “click” reactions have been highlighted as a promising area for future research in polymer and materials synthesis .
Mechanism of Action
Target of Action
Oxane-3-thiol, also known as tetrahydro-2H-pyran-3-yl hydrosulfide , is a thiol compound. Thiols are sulfur analogs of alcohols . The primary targets of thiols are typically molecules that contain reactive oxygen species (ROS) or free radicals . Thiols can act as electron acceptors, reducing unstable free radicals by oxidizing .
Mode of Action
The mode of action of this compound is likely similar to other thiols. Thiols are known to undergo oxidation at the sulfur site . Many oxidizing agents, including molecular oxygen in the air, can oxidize thiols to disulfides . This oxidation process can be reversed using a reducing agent .
Biochemical Pathways
Thiols play a significant role in various biochemical pathways. They are involved in redox (reduction-oxidation) reactions, acting as reducing agents due to the presence of their sulfhydryl group . For instance, the amino acids cysteine and diamino acid cystine are readily interconverted in biological systems, usually through the NADH/NAD oxidation/reduction system . These disulfide crosslinks between cysteine moieties in polypeptides and proteins often serve to stabilize the 3D structure of proteins .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of thiols in general are known to be influenced by various factors, including the specific structure of the thiol, the presence of other compounds, and the physiological conditions of the organism .
Result of Action
The result of this compound’s action would be the reduction of reactive oxygen species (ROS) and free radicals, thereby protecting cellular components from oxidative damage . This could potentially lead to a decrease in oxidative stress-related disorders .
Action Environment
The action of this compound, like other thiols, can be influenced by various environmental factors. For instance, the presence of oxidizing agents can promote the oxidation of thiols to disulfides . Additionally, the pH and temperature of the environment can also affect the stability and efficacy of thiols .
Biochemical Analysis
Biochemical Properties
Oxane-3-thiol is a thiol-containing compound . Thiols are known for their role in redox reactions, which are crucial for various biochemical processes.
Cellular Effects
Thiol-containing compounds are known to play a significant role in cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiol-containing compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been studied extensively. Therefore, it is not possible to comment on any threshold effects observed in these studies, or any toxic or adverse effects at high doses .
Metabolic Pathways
Thiol-containing compounds are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Thiol-containing compounds can interact with various transporters or binding proteins, and can influence their localization or accumulation .
Subcellular Localization
Thiol-containing compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
oxane-3-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c7-5-2-1-3-6-4-5/h5,7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBLDFMSWYQTJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.